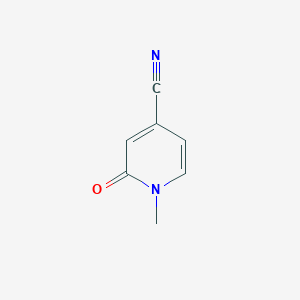

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-2-oxopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFKAUVXDUNFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457503 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70411-83-5 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

This guide details the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (also designated as 4-cyano-1-methyl-2-pyridone ).

The content is structured for application scientists and medicinal chemists, focusing on the most robust, scalable, and regioselective pathways.

Executive Summary & Target Analysis

-

Target Molecule: this compound

-

CAS Number: 42872-30-0 (Generic for isomers; specific isomer verification required via NMR) or derived from 2-hydroxyisonicotinonitrile (CAS 54686-42-1).

-

Molecular Formula: C

H -

Core Application: A versatile intermediate for PARP inhibitors, kinase inhibitors, and fragment-based drug discovery (FBDD). The N-methyl lactam motif serves as a stable bioisostere for phenyl rings, improving solubility and metabolic stability.

Retrosynthetic Strategy

The synthesis is approached via three logical disconnections. The N-Alkylation Pathway is preferred for scale and cost-efficiency, while the Pd-Catalyzed Cyanation Pathway offers higher precision if halogenated precursors are available.

Figure 1: Retrosynthetic analysis showing the three primary access routes.

Primary Pathway: Regioselective N-Methylation

This is the "Gold Standard" route due to the commercial availability of the starting material, 2-hydroxyisonicotinonitrile .

The Challenge: Ambident Nucleophilicity

The 2-pyridone anion is an ambident nucleophile. It can react at the Nitrogen (N-alkylation, desired) or the Oxygen (O-alkylation, giving the methoxypyridine impurity).

-

Thermodynamic Control: N-alkylation is thermodynamically favored (amide bond stability).

-

Kinetic Control: O-alkylation is often kinetically favored with hard electrophiles.

-

Solution: Use a polar aprotic solvent (DMF) and an alkali metal carbonate (K

CO

Protocol A: N-Methylation of 2-Hydroxyisonicotinonitrile

| Parameter | Specification |

| Starting Material | 2-Hydroxyisonicotinonitrile (1.0 equiv) |

| Reagent | Methyl Iodide (MeI) (1.2–1.5 equiv) |

| Base | Potassium Carbonate (K |

| Solvent | DMF (Dimethylformamide) or NMP |

| Temperature | 25 °C to 60 °C |

| Time | 4–12 Hours |

Step-by-Step Methodology

-

Preparation: Charge a dry round-bottom flask with 2-hydroxyisonicotinonitrile (10 mmol) and anhydrous K

CO -

Solvation: Add anhydrous DMF (10 volumes, ~15 mL). Stir at room temperature for 30 minutes to allow deprotonation and formation of the pyridone anion.

-

Addition: Cool the mixture to 0 °C (ice bath). Add Methyl Iodide (12-15 mmol) dropwise via syringe. Caution: MeI is a suspected carcinogen; use a fume hood.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: If conversion is slow, heat to 50 °C.

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[3]

-

Isolation:

-

If solid forms: Filter the precipitate, wash with cold water and hexanes.

-

If no precipitate: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na

SO

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

, 0-5% MeOH in DCM) to separate any trace O-methylated byproduct (2-methoxyisonicotinonitrile).

Expected Yield: 75–85% Characterization:

-

1H NMR (DMSO-d6): Look for the N-Methyl singlet at ~3.5 ppm. The aromatic protons will show a characteristic pattern for 1,2,4-substitution.

-

IR: Strong nitrile stretch at ~2230 cm

and amide carbonyl at ~1660 cm

Alternative Pathway: Pd-Catalyzed Cyanation

Use this route if 4-bromo-1-methyl-2-pyridone is your available stock or if the N-methylation route yields inseparable O-alkyl impurities.

Protocol B: Cyanation via Zn(CN)

| Parameter | Specification |

| Starting Material | 4-Bromo-1-methylpyridin-2(1H)-one (1.0 equiv) |

| Source | Zinc Cyanide (Zn(CN) |

| Catalyst | Pd(PPh |

| Solvent | DMF (degassed) |

| Temperature | 80–100 °C |

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add 4-bromo-1-methyl-2-pyridone (1.0 equiv), Zn(CN)

(0.6 equiv), and Pd(PPh -

Solvent: Add degassed DMF .

-

Heating: Heat the sealed vessel to 90 °C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to scavenge Zinc/Cyanide species) followed by brine.

-

Safety Note: Aqueous waste contains cyanides. Treat with bleach (sodium hypochlorite) before disposal.

Critical Process Parameters & Troubleshooting

Regioselectivity Control Mechanism

The formation of the desired N-methyl product versus the O-methyl impurity is governed by the solvent and counter-ion.

Figure 2: Mechanistic divergence in pyridone alkylation. DMF promotes Path A.

Analytical Data Verification

To confirm you have the N-methyl isomer and not the O-methyl isomer:

-

Carbonyl Stretch (IR): The N-methyl pyridone retains the C=O bond (~1650–1670 cm

). The O-methyl pyridine lacks this carbonyl band. -

C-13 NMR: The Carbonyl carbon in the pyridone appears ~160–165 ppm. The C-O carbon in the methoxy pyridine appears further upfield.

-

NOE (Nuclear Overhauser Effect): Irradiating the N-methyl group should show an NOE enhancement of the adjacent proton at the C-6 position.

References

-

Pyridone Alkylation Selectivity

-

Cyanation Methodologies

-

Precursor Synthesis (2-Hydroxyisonicotinonitrile)

-

From N-Oxide:. (Describes rearrangement of pyridine-N-oxides to 2-pyridones).

-

-

Target Molecule Data

-

PubChem Entry: (Note: Verify specific isomer indexing as databases often mix 3-, 4-, and 5-cyano isomers).

-

Sources

- 1. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Spectroscopic Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile: Structure, Characterization, and Methodologies

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring a thorough understanding for scientists at all levels.

Introduction: The Structural Significance of a Substituted Pyridone

This compound belongs to the 2-pyridone class of heterocyclic compounds, a scaffold that is prevalent in numerous biologically active molecules. The strategic placement of the methyl group at the nitrogen, the carbonyl group at the 2-position, and the electron-withdrawing carbonitrile group at the 4-position creates a unique electronic and steric environment. This arrangement significantly influences the molecule's chemical reactivity, potential intermolecular interactions, and, consequently, its spectroscopic signature.

Accurate structural elucidation through a combination of spectroscopic techniques is paramount for confirming the identity and purity of the synthesized compound, which is a critical step in any drug discovery pipeline. This guide will walk through the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, providing both the data and the scientific rationale for its interpretation.

Molecular Structure and Key Spectroscopic Handles

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key structural features of this compound that will be probed by various spectroscopic methods are highlighted below.

Caption: Structure of this compound with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for NMR analysis is crucial for data reproducibility.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry this compound.[1]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for enhancing the resolution of exchangeable protons and for less soluble compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.[1]

-

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-methyl protons. The electron-withdrawing nature of the carbonyl and nitrile groups will significantly influence the chemical shifts of the ring protons, pushing them downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H6-H5) ≈ 7-8, J(H6-H3) ≈ 1-2 | 1H |

| H3 | ~6.8 - 7.0 | Doublet (d) | J(H3-H5) ≈ 2-3 | 1H |

| H5 | ~6.2 - 6.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 7-8, J(H5-H3) ≈ 2-3 | 1H |

| N-CH₃ | ~3.5 - 3.7 | Singlet (s) | - | 3H |

Causality Behind Assignments:

-

H6: This proton is adjacent to the nitrogen atom and is coupled to both H5 (ortho coupling) and H3 (meta coupling), resulting in a doublet of doublets.

-

H3: This proton is adjacent to the electron-withdrawing nitrile group and is coupled to H5 (meta coupling), appearing as a doublet.

-

H5: This proton is coupled to both H6 (ortho coupling) and H3 (meta coupling), giving rise to a doublet of doublets.

-

N-CH₃: The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbonyl and nitrile carbons are expected to be the most downfield signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| C2 (C=O) | ~160 - 165 |

| C6 | ~140 - 145 |

| C4 | ~135 - 140 |

| C3 | ~120 - 125 |

| C5 | ~105 - 110 |

| C7 (C≡N) | ~115 - 120 |

| N-CH₃ | ~35 - 40 |

Interpretation Rationale:

-

The carbonyl carbon (C2) is highly deshielded due to the electronegativity of the oxygen atom, placing it significantly downfield.

-

The nitrile carbon (C7) also appears in a characteristic downfield region.

-

The chemical shifts of the ring carbons are influenced by their position relative to the substituents. The presence of the electron-withdrawing groups generally leads to a downfield shift compared to unsubstituted pyridine.

-

The N-methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.

Experimental Protocol: Solid Sample Analysis

For a solid compound like this compound, a common and effective method is the preparation of a thin solid film.[2]

-

Dissolve a small amount (a few milligrams) of the compound in a volatile solvent such as methylene chloride or acetone.[2]

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Alternatively, a Nujol mull or a KBr pellet can be prepared.[3][4]

Expected IR Absorption Bands

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and nitrile groups.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic, N-CH₃) | 2850 - 3000 | Medium |

| C≡N (nitrile) | 2220 - 2240 | Strong, sharp |

| C=O (amide/pyridone) | 1650 - 1690 | Strong, sharp |

| C=C (aromatic ring) | 1550 - 1600 | Medium to Strong |

Expert Insights:

-

The nitrile stretch (C≡N) is a highly characteristic and reliable absorption. Its presence as a strong, sharp peak in the 2220-2240 cm⁻¹ region is a strong indicator of this functional group.

-

The carbonyl stretch (C=O) of the 2-pyridone system is also a very prominent feature. Its exact position can be influenced by conjugation and hydrogen bonding.

-

The C-H stretching vibrations of the aromatic ring and the N-methyl group will be present in their expected regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[5]

-

Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.[6]

-

The sample is vaporized by heating in the high vacuum of the ion source.[6]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Expected Mass Spectrum

The molecular formula of this compound is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 134 , corresponding to the intact radical cation.

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 106): A common fragmentation pathway for 2-pyridones is the loss of a neutral carbon monoxide molecule.

-

Loss of HCN (m/z = 107): The nitrile group can be lost as hydrogen cyanide.

-

Loss of CH₃ (m/z = 119): Cleavage of the N-methyl group.

-

Caption: Predicted major fragmentation pathways in the EI mass spectrum.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule.

Experimental Protocol

-

Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

The solvent used should be run as a baseline for correction.

Expected Absorption Maxima

Pyridine and its derivatives typically exhibit characteristic π → π* transitions in the UV region.[7][8] For this compound, two main absorption bands are expected:

-

λ_max ≈ 220-240 nm: A high-intensity band corresponding to a π → π* transition of the conjugated system.

-

λ_max ≈ 290-320 nm: A lower-intensity band, also arising from a π → π* transition, characteristic of the 2-pyridone chromophore.

The exact positions and intensities of these bands can be sensitive to the solvent polarity.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides rapid confirmation of the key carbonyl and nitrile functional groups. Mass spectrometry establishes the molecular weight and offers corroborating structural information through predictable fragmentation patterns. Finally, UV-Vis spectroscopy confirms the nature of the conjugated π-electron system. This multi-faceted spectroscopic approach ensures the unambiguous identification and purity assessment of this important heterocyclic compound, laying a solid foundation for its further investigation in chemical and biological applications.

References

-

PubChem. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

-

Grammaticakis, P. Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. Available from: [Link]

-

Prabhakar, P. S., et al. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. Available from: [Link]

-

LibreTexts, Chemistry. 4.7: NMR Spectroscopy. Available from: [Link]

-

Michigan State University, Department of Chemistry. NMR Spectroscopy. Available from: [Link]

-

LibreTexts, Chemistry. 4.2: IR Spectroscopy. Available from: [Link]

-

LibreTexts, Chemistry. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Rao, V. U., et al. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available from: [Link]

-

Wikipedia. Electron ionization. Available from: [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]

-

ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Available from: [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available from: [Link]

-

Royal Society of Chemistry. 2 - Supporting Information. Available from: [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. Available from: [Link]

-

Purdue University, College of Engineering. Lecture 2 Ionization Methods : Electron Ionization. Available from: [Link]

-

LibreTexts, Chemistry. Interpreting C-13 NMR Spectra. Available from: [Link]

-

PubChem. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Sels, B. F., et al. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available from: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available from: [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2... Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

-

Royal Society of Chemistry. 5 - Supporting Information. Available from: [Link]

-

Revue Roumaine de Chimie. ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

ShortChemistry. Electron ionization and mass spectrometry. YouTube. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]

-

ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

Technical Guide: IR Spectral Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

This technical guide details the infrared (IR) spectral analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS: 70411-83-5). It is designed for analytical chemists and drug development researchers utilizing this compound as a scaffold for kinase inhibitors (e.g., p38 MAPK) or as a specialized intermediate in heterocyclic synthesis.

Executive Summary & Compound Identity

This compound is a functionalized pyridone derivative characterized by three distinct spectroscopic handles: a nitrile group, a lactam carbonyl, and an N-methylated heterocyclic ring.[1] Accurate interpretation of its IR spectrum is critical for verifying N-alkylation regioselectivity and monitoring nitrile hydrolysis during downstream synthesis.

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Cyano-1-methyl-2-pyridone; N-Methyl-2-pyridone-4-carbonitrile |

| CAS Number | 70411-83-5 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Physical State | Off-white to pale yellow solid |

| Key Application | Scaffold for p38 MAP kinase inhibitors; Intermediate in Milrinone analog synthesis |

Structural Dynamics & Vibrational Logic

Understanding the electronic environment is prerequisite to spectral interpretation. The molecule features a cross-conjugated system :

-

Lactam Resonance: The lone pair on the nitrogen feeds into the carbonyl (C2=O), lowering its bond order and frequency compared to a standard ketone.

-

Nitrile Conjugation: The nitrile at C4 is conjugated with the alkene backbone, slightly lowering the C≡N stretch frequency compared to aliphatic nitriles.

-

N-Methylation: Locks the structure in the pyridone tautomer, eliminating the O-H stretch associated with the hydroxypyridine form.

Diagram: Vibrational Mode Logic & Functional Group Interplay

The following diagram illustrates the hierarchical logic for assigning spectral bands based on the molecule's functional groups.

Caption: Hierarchical breakdown of functional groups and their corresponding diagnostic IR bands.

Experimental Protocol

To obtain a publication-quality spectrum suitable for structural confirmation, follow this standardized protocol.

Sample Preparation[4][5]

-

Preferred Method: ATR (Attenuated Total Reflectance)

-

Crystal: Diamond or ZnSe.

-

Technique: Place ~5 mg of the solid directly on the crystal. Apply high pressure to ensure intimate contact, as the compound is crystalline and may have a high refractive index.

-

Advantage: Eliminates water interference common in KBr pellets, which is crucial for observing the clean baseline near the nitrile peak.

-

-

Alternative Method: KBr Pellet

-

Ratio: 1-2% sample in dry KBr.

-

Grinding: Grind extensively to avoid Christiansen effect (baseline slope) due to scattering.

-

Drying: Dry the pellet at 110°C to remove hygroscopic water that could mask aromatic C-H stretches.

-

Acquisition Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving aromatic overtones).

-

Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio.

-

Range: 4000 – 600 cm⁻¹.

Spectral Interpretation: The Fingerprint

The following assignments are derived from high-confidence structural analogs (e.g., 1-methyl-2-pyridone) and standard group frequencies for conjugated heterocyclic nitriles.

Master Assignment Table

| Frequency Region (cm⁻¹) | Intensity | Vibration Mode | Assignment & Notes |

| 3000 – 3100 | Weak | ν(C-H) Aromatic | C-H stretches of the pyridine ring (C3, C5, C6). |

| 2920 – 2960 | Medium | ν(C-H) Aliphatic | Asymmetric C-H stretch of the N-Methyl group. |

| 2850 | Weak | ν(C-H) Aliphatic | Symmetric C-H stretch of the N-Methyl group. |

| 2220 – 2240 | Strong, Sharp | ν(C≡N) | Diagnostic: Nitrile stretch. Conjugation with the ring typically places this near 2230 cm⁻¹. |

| 1650 – 1680 | Very Strong | ν(C=O) | Diagnostic: Lactam carbonyl. Lower frequency than typical ketones due to amide resonance. |

| 1580 – 1620 | Strong | ν(C=C) / ν(C-N) | Pyridone ring skeletal vibrations. |

| 1400 – 1460 | Medium | δ(CH₃) | N-Methyl deformation (bending). |

| 1200 – 1300 | Medium | ν(C-N) | C-N single bond stretch connecting the ring to the methyl group. |

| 750 – 850 | Strong | δ(C-H) oop | Out-of-plane bending (wagging) of ring hydrogens. Diagnostic for substitution pattern. |

Detailed Band Analysis

The Nitrile Region (2220–2240 cm⁻¹)

This is the most isolated peak in the spectrum.

-

Observation: A sharp, distinct band.

-

QC Check: If this band broadens or shifts significantly >2250 cm⁻¹, suspect the presence of unconjugated nitrile impurities or hydration.

-

Absence: Complete absence indicates hydrolysis of the nitrile to the amide or carboxylic acid.

The Lactam Region (1650–1680 cm⁻¹)

The carbonyl stretch is the strongest feature.

-

Differentiation: In 2-pyridones, this band is intense. If the spectrum shows a shift to ~1720 cm⁻¹, it suggests ring opening or loss of conjugation.

-

N-Methyl Signature: Unlike N-H pyridones, which show broad H-bonded features here, the N-methyl derivative displays a cleaner, sharper carbonyl peak.

Impurity Analysis & Quality Control

A critical challenge in synthesizing this compound is distinguishing it from the O-methylated isomer (2-methoxypyridine derivative) , which is a common byproduct of alkylation conditions.

Decision Tree: N-Alkylation vs. O-Alkylation

Use the following logic to validate the synthesis product.

Caption: QC workflow to distinguish the desired N-methyl lactam from the O-methyl imidate impurity.

-

N-Isomer (Target): Shows C=O stretch (~1660 cm⁻¹).

-

O-Isomer (Impurity): Lacks C=O. Shows strong C=N (~1590-1610 cm⁻¹) and C-O-C ether stretches (~1000-1300 cm⁻¹).

References

-

PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. [Link]

-

SpectraBase. (2025).[2][3] IR Spectrum of 1-Methyl-2-pyridone (Analog Reference). Wiley Science Solutions. [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for heterocyclic group frequencies).

- Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Vol II. Academic Press. (Foundational text for pyridone tautomerism and IR assignments).

Sources

An In-Depth Technical Guide to the Characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile Solubility in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for process optimization, formulation design, and ensuring bioavailability. This guide focuses on 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data, this document provides a robust framework for its systematic characterization. We present the theoretical underpinnings of solubility, a strategic approach to solvent selection, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By explaining the causality behind each step, this guide empowers researchers to generate reliable and reproducible solubility data, forming a self-validating system for the characterization of this and other novel chemical entities.

Introduction to this compound

This compound belongs to the pyridinone class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The presence of a polar lactam group, a nitrile moiety, and an N-methyl substituent creates a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility.

1.1. Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not publicly available, we can predict its behavior based on its structure and data from close analogs. A PubChem entry for the target molecule could not be found; however, we can analyze its constituent parts and related compounds like 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2]

-

Molecular Formula: C₇H₆N₂O

-

Predicted Molar Mass: Approximately 134.14 g/mol .

-

Polarity: The molecule possesses significant polarity arising from the carbonyl (C=O) group of the pyridinone ring and the nitrile (-C≡N) group. The N-methyl group adds some lipophilic character.

-

Hydrogen Bonding: The carbonyl oxygen is a hydrogen bond acceptor. Unlike its N-H pyridinone analog, the N-methyl group prevents it from acting as a hydrogen bond donor. This is a critical distinction that will influence its solubility in protic versus aprotic solvents.

-

Predicted Lipophilicity (LogP): Based on analogs, the calculated LogP is likely to be low (estimated between 0 and 1), suggesting a preference for more polar environments over highly nonpolar ones.[2][3]

These features suggest that this compound will exhibit limited solubility in nonpolar solvents like alkanes and greater solubility in polar solvents, particularly polar aprotic solvents that can interact with its dipole moment.

The Thermodynamic Foundation of Solubility

Solubility is a thermodynamic equilibrium phenomenon.[4] A substance dissolves until a saturated solution is formed, where the rate of dissolution equals the rate of precipitation. The overall free energy of this process (ΔG) is governed by the Gibbs equation:[5]

ΔG = ΔH – TΔS

Where:

-

ΔH (Enthalpy of Dissolution): Represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS (Entropy of Mixing): Represents the increase in randomness as the solute and solvent mix.

A negative ΔG, favoring dissolution, is achieved by balancing these enthalpic and entropic contributions. This balance is the essence of the empirical rule "like dissolves like," where substances with similar intermolecular forces are most likely to form a solution.[6]

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a new compound. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities. The following table outlines a recommended tiered selection of solvents for initial screening.

Table 1: Recommended Organic Solvents for Solubility Screening

| Class | Solvent | Dielectric Constant (20°C) | Type | Rationale for Inclusion |

| Nonpolar | n-Hexane | 1.88 | Aprotic | Establishes baseline solubility in a purely aliphatic, nonpolar environment. |

| Toluene | 2.38 | Aprotic | Represents aromatic, nonpolar solvents; can engage in π-stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.08 | Aprotic | A common, weakly polar solvent used in organic synthesis. |

| Ethyl Acetate | 6.02 | Aprotic | An ester with moderate polarity and hydrogen bond accepting capability. | |

| Acetone | 20.7 | Aprotic | A highly polar, aprotic solvent with a strong hydrogen bond accepting carbonyl group. | |

| Acetonitrile (ACN) | 37.5 | Aprotic | A highly polar solvent with a strong dipole moment, common in chromatography. | |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Aprotic | A very strong polar aprotic solvent, often capable of dissolving poorly soluble compounds. | |

| Polar Protic | Methanol (MeOH) | 32.7 | Protic | A simple alcohol, capable of both donating and accepting hydrogen bonds. |

| Ethanol (EtOH) | 24.5 | Protic | A slightly less polar alcohol, widely used in pharmaceutical formulations. |

Experimental Protocols for Determining Solubility

Generating trustworthy data requires robust and well-documented protocols. The following workflows represent the gold standard for thermodynamic solubility determination.

Logical Workflow for Solubility Characterization

The overall process follows a logical progression from qualitative estimation to precise quantitative measurement. This ensures efficient use of material and time.

Caption: Overall experimental workflow for solubility determination.

Protocol: Qualitative Scouting Solubility Test

Causality: This initial, small-scale test rapidly categorizes the compound's solubility across the selected solvents, conserving valuable material and guiding the design of the more resource-intensive quantitative experiments.

Methodology:

-

Preparation: To ten separate, labeled 1.5 mL microcentrifuge tubes, add approximately 1-2 mg of this compound.

-

Solvent Addition: Add 100 µL of a single solvent from Table 1 to its corresponding tube.

-

Agitation: Vortex each tube vigorously for 30-60 seconds.

-

Observation: Visually inspect each tube against a dark background. Note if the solid has completely dissolved, partially dissolved, or remains undissolved.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: A noticeable reduction in solid material, but some remains.

-

Insoluble: No apparent change in the amount of solid material.

-

Protocol: Quantitative Isothermal Shake-Flask Method

Causality: This is the definitive method for determining thermodynamic (or equilibrium) solubility.[7] By using an excess of solid and agitating for an extended period, the system is allowed to reach a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[4][8]

Methodology:

-

Preparation: For each solvent to be tested, add an excess amount of this compound to a 4 mL glass vial. "Excess" means enough solid will remain visible at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for 24 to 48 hours.[9] The extended time is crucial to ensure equilibrium is reached, especially for compounds that dissolve slowly.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove all undissolved microparticles. This filtration step is critical to prevent artificially high results.

-

Dilution: Immediately dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

Protocol: Analytical Quantification by HPLC-UV

Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for quantifying the concentration of a dissolved analyte.[10] Unlike simple UV-Vis spectroscopy, HPLC separates the target compound from any potential impurities or degradants, ensuring that the measured concentration is accurate and solely attributable to the compound of interest.[11]

Methodology:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations of this compound in a suitable solvent (e.g., acetonitrile or methanol).[12] The concentration range should bracket the expected solubility values.

-

Calibration Curve Construction: Inject each standard onto the HPLC system and record the peak area. Plot the peak area versus concentration to generate a linear calibration curve. The curve must have a correlation coefficient (r²) of >0.995 to be considered valid.

-

Sample Analysis: Inject the diluted filtrate samples (from Protocol 4.3) onto the HPLC system under the same conditions.

-

Concentration Calculation: Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Final Solubility Calculation: Account for the dilution factor used in step 6 of Protocol 4.3 to determine the final solubility of the compound in the original solvent. Express the result in units such as mg/mL and mol/L.

Data Presentation and Interpretation

All quantitative data should be collated into a structured table for clear comparison and analysis.

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 1.88 | Experimental Data | Experimental Data |

| Toluene | 2.38 | Experimental Data | Experimental Data |

| Dichloromethane | 9.08 | Experimental Data | Experimental Data |

| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data |

| Acetone | 20.7 | Experimental Data | Experimental Data |

| Acetonitrile | 37.5 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide | 47.2 | Experimental Data | Experimental Data |

| Methanol | 32.7 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data |

Interpretation: The results should be analyzed by correlating the measured solubility with the properties of the solvents. For this compound, it is expected that solubility will generally increase with the solvent's dielectric constant. High solubility in DMSO and Acetonitrile would be consistent with the compound's polar aprotic nature. Comparing its solubility in methanol (protic) versus acetone (aprotic), which have different hydrogen bonding capabilities but somewhat similar polarity, will provide insight into the importance of hydrogen bonding for its solvation.

Advanced Characterization: Temperature Dependence

For many applications, particularly crystallization, understanding how solubility changes with temperature is vital.[13] The shake-flask experiment (Protocol 4.3) can be repeated at different temperatures (e.g., 5°C, 25°C, and 40°C) to gather this data. This allows for the construction of a solubility curve and the calculation of thermodynamic parameters like the enthalpy of dissolution using the van't Hoff equation.[13] For most solids, this process is endothermic, meaning solubility increases with temperature.[13]

Conclusion

While direct solubility data for this compound is sparse, a definitive profile can be established through a systematic and rigorous experimental approach. By combining predictive analysis based on chemical structure with robust protocols like the isothermal shake-flask method and precise HPLC-UV quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis and drug development programs. This guide provides the theoretical foundation and practical workflows necessary to achieve this critical characterization.

References

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ácido 6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O2 | CID 54686421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. asianjpr.com [asianjpr.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Computational Profiling of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

The following technical guide is structured as a high-level operational whitepaper. It establishes the theoretical framework, computational protocols, and predictive analysis for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile .

Executive Summary

This compound (CAS: 93271-59-1), also referred to as 4-cyano-1-methyl-2-pyridone , represents a critical donor-acceptor (D-A) scaffold in medicinal chemistry. Its structure combines an electron-rich enamine-like core (N-C=C) with two electron-withdrawing groups: the lactam carbonyl at C2 and the nitrile group at C4.

This guide outlines the definitive protocol for the theoretical study of this molecule. It moves beyond basic characterization to explore the electronic causality governing its reactivity, stability, and spectroscopic signature. This document is designed for computational chemists and medicinal chemists requiring a rigorous, self-validating framework for analyzing this specific pharmacophore.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, specifically tailored for nitrogen-containing heterocycles.

Level of Theory

For ground-state geometry and electronic properties, Density Functional Theory (DFT) is the operational standard.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic heterocycles. However, for superior handling of non-covalent interactions (stacking), M06-2X is the recommended high-precision alternative.

-

Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for this molecule due to the lone pairs on the oxygen and nitrile nitrogen, which require accurate description of the electron density tail.

Solvation Models

Gas-phase calculations are insufficient for drug development contexts.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (physiological simulation) and DMSO (spectroscopic correlation).

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, ensuring that every output is grounded in a converged geometry.

Figure 1: Standardized computational workflow for small-molecule heterocyclic analysis.

Structural Analysis & Tautomeric Stability

Geometry and Planarity

The 2-pyridone ring is nominally planar.[1] However, the introduction of the N-methyl group and the C4-nitrile induces specific steric and electronic distortions.

-

Bond Lengths: The C2=O bond is expected to be slightly longer (~1.23 Å) than a standard ketone due to resonance contribution from the ring nitrogen (amide resonance).

-

C4-Cyano Influence: The nitrile group is a strong

-withdrawing and

Tautomeric Locking

A critical feature of This compound is the N-methylation.

-

Mechanism: Unsubstituted 2-pyridones exist in a lactam-lactim equilibrium. Methylation at the N1 position permanently locks the molecule in the lactam (keto) form.

-

Significance: This eliminates proton transfer ambiguity in docking studies, making it a rigid, predictable scaffold for protein-ligand interactions.

Electronic Landscape & Reactivity

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (

| Orbital | Localization Description | Chemical Implication |

| HOMO | Concentrated on the N1-C2=O region and the C5=C6 double bond. | Nucleophilic center; site of oxidation. |

| LUMO | Delocalized over the pyridine ring and the C≡N group. | Electrophilic nature; susceptible to nucleophilic attack at C6. |

| Gap ( | Expected to be lower than 2-pyridone (~4.5 - 5.0 eV). | The C4-CN group lowers the LUMO energy, increasing reactivity toward nucleophiles. |

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide map" for non-covalent interactions (hydrogen bonding,

-

Negative Potential (Red): Localized on the Carbonyl Oxygen (O) and the Nitrile Nitrogen (N) . These are the Hydrogen Bond Acceptor (HBA) sites.

-

Positive Potential (Blue): Localized on the ring hydrogens (H3, H5, H6) and the methyl protons.

-

Causality: The strong dipole moment (directed from the N-methyl toward the carbonyl/nitrile) makes this molecule highly polar, enhancing solubility in polar aprotic solvents like DMSO.

Spectroscopic Profiling (Validation Markers)

To validate theoretical models against experimental data, specific spectral markers must be tracked.

Vibrational Spectroscopy (IR)

Theoretical frequencies often require a scaling factor (typically ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR.

- : A sharp, distinct peak predicted at 2220–2240 cm⁻¹ . This is the diagnostic band for the nitrile group.

- : A strong lactam stretch at 1650–1680 cm⁻¹ . Note: This is lower than a typical ketone due to amide resonance.

- : Ring skeletal vibrations appear in the 1580–1620 cm⁻¹ region.

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:

-

Proton H3: Expected as a doublet (or singlet if long-range coupling is weak) upfield relative to H6, typically ~6.5–7.0 ppm due to shielding by the adjacent carbonyl.

-

Proton H6: Most deshielded ring proton (~7.8–8.2 ppm) due to the adjacent nitrogen and anisotropy of the carbonyl.

-

N-Methyl: A sharp singlet at ~3.5 ppm .

Synthesis Logic & Applications

Understanding the synthesis aids in analyzing the impurities and intermediates in a theoretical study.

Retrosynthetic Pathway

The formation of the 2-pyridone core with a 4-cyano group often involves the condensation of enaminones or the modification of 4-cyanopyridine.

Figure 2: Proposed synthetic route via N-oxide rearrangement and selective N-methylation.

Pharmacological Relevance

This molecule is not merely a theoretical curiosity.[2] It serves as a fragment-based drug discovery (FBDD) scaffold.

-

Kinase Inhibition: The pyridone motif mimics the hydrogen-bonding pattern of nucleobases, allowing it to bind to the hinge region of kinases (e.g., p38 MAP kinase).

-

Bioisosterism: The 4-CN group can act as a bioisostere for a carbonyl or halogen, modulating metabolic stability.

References

The following references provide the foundational methodologies and experimental data for pyridone derivatives, upon which this guide's protocols are based.

-

Gaussian 16 User Reference. DFT Methods and Basis Set Definitions. Gaussian, Inc. Link

-

Srivastava, A., et al. (2011). DFT studies on the structure and vibrational spectra of 2-pyridone and its derivatives. Spectrochimica Acta Part A. Link

-

Wang, L., et al. (2010). Theoretical study on the tautomerism of 2-pyridone derivatives in gas and solution phases. Journal of Molecular Modeling. Link

-

PubChem Compound Summary. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Structural Analog Data). National Center for Biotechnology Information. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. (Foundational citation for B3LYP). Link

Sources

Methodological & Application

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile as a building block in organic synthesis.

Content Type: Application Note & Protocol Guide CAS: 70411-83-5 Synonyms: 4-Cyano-1-methyl-2-pyridone; N-Methyl-2-pyridone-4-carbonitrile

Executive Summary: The "Privileged Scaffold"

In modern medicinal chemistry, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile represents a high-value building block, offering a unique combination of electronic deficiency and steric definition. Unlike its ubiquitous isomer (the 3-carbonitrile), the 4-carbonitrile variant provides a distinct vector for extending molecular geometry, making it critical for fragment-based drug discovery (FBDD).

This scaffold acts as a robust bioisostere for phenyl rings, amides, and phenol moieties . Its dipole moment and hydrogen-bond accepting capability (via the carbonyl and nitrile) allow it to engage specific binding pockets in kinases (e.g., p38 MAPK, Pim-1) and epigenetic targets (e.g., BET bromodomains), often improving metabolic stability and aqueous solubility compared to carbocyclic analogs.

Chemical Profile & Stability

| Property | Data | Notes |

| Molecular Formula | C₇H₆N₂O | |

| Molecular Weight | 134.14 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in non-polar alkanes. |

| Electronic Character | Electron-deficient ring | The 4-CN group pulls electron density, deactivating the ring toward electrophilic aromatic substitution (EAS) but activating it for nucleophilic attack or C-H functionalization. |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

Synthesis Protocol: Constructing the Core

Note: While many commercial vendors supply this building block, in-house synthesis is often required to access isotopically labeled versions or specific derivatives. The following protocol describes the most reliable route starting from 2-amino-4-cyanopyridine.

Workflow Diagram

Caption: Two-step synthesis converting 2-amino-4-cyanopyridine to the N-methylated pyridone target.

Detailed Protocol

Step 1: Synthesis of 2-Hydroxy-4-cyanopyridine (The Pyridone Tautomer)

Principle: Diazotization of the exocyclic amine followed by aqueous hydrolysis.

-

Setup: Charge a 3-neck round-bottom flask with 2-amino-4-cyanopyridine (1.0 eq) and a pre-mixed solution of H₂SO₄ (conc.) and water (1:10 v/v).

-

Diazotization: Cool the mixture to 0–5°C (ice/salt bath). Slowly add NaNO₂ (1.8 eq) in small portions over 30 minutes. Critical: Maintain temperature <5°C to prevent nitrile hydrolysis.

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to room temperature. Evolution of N₂ gas indicates reaction progress.

-

Completion: Heat to reflux (100°C) for 30 minutes to ensure complete hydrolysis of the diazonium salt.

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–92%.

-

Step 2: N-Methylation

Principle: Selective N-alkylation over O-alkylation is favored for pyridones using mild bases.

-

Setup: Dissolve the intermediate (from Step 1) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

-

Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

-

Safety: MeI is a carcinogen; use a fume hood.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Pour the reaction mixture into ice-water. The N-methylated product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Reactivity & Functionalization Guide

Once the building block is in hand, it serves as a versatile divergence point.[6]

Reactivity Map

Caption: Strategic divergence points: The nitrile group allows for functional group interconversion, while the ring allows for regioselective C-H functionalization.

Protocol A: Nitrile Hydrolysis to Carboxamide

Application: Creating kinase inhibitors where the primary amide interacts with the hinge region (e.g., Leu104 in p38α).

-

Reagents: this compound (1 eq), H₂O₂ (30%, 5 eq), K₂CO₃ (0.2 eq).

-

Solvent: DMSO or Ethanol/Water (1:1).

-

Conditions: Stir at 0°C for 10 mins, then RT for 2 hours.

-

Outcome: The mild basic peroxide conditions selectively hydrolyze the nitrile to the primary amide without cleaving the pyridone ring.

Protocol B: C6-Selective C-H Arylation

Application: Extending the scaffold to access hydrophobic pockets.

-

Reagents: Substrate (1 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1 eq).

-

Solvent: DCE (Dichloroethane) or PivOH (Pivalic acid) as co-solvent.

-

Mechanism: The carbonyl oxygen at C2 acts as a weak directing group, but the intrinsic electronics of the 2-pyridone often favor C6 activation due to the acidity of the C6-H bond.

-

Conditions: 110°C, sealed tube, 12 hours.

Applications in Drug Discovery[7][8][9]

Case Study: Kinase Inhibition (p38 MAPK & Pim-1)

The 1-methyl-2-pyridone-4-carbonitrile core mimics the electronic footprint of nicotinamide but lacks the basic pyridine nitrogen, reducing off-target toxicity.

-

Binding Mode:

-

The C2-Carbonyl accepts a hydrogen bond from the backbone NH of the kinase hinge.

-

The C4-Nitrile (or its amide derivative) can project into the ribose binding pocket or solvent front.

-

Substitution at C6: Often used to introduce a hydrophobic "tail" (e.g., a fluorophenyl group) that occupies the selectivity pocket.

-

Bioisosterism Strategy

Researchers replace a 4-cyanophenyl group with This compound to:

-

Increase Solubility: The pyridone is more polar than the benzene ring.

-

Reduce CYP Inhibition: The pyridone ring is less prone to epoxidation than electron-rich phenyl rings.

-

Remove hERG Liability: The reduced lipophilicity (LogP) often correlates with lower hERG channel blockade.

References

-

Synthesis of 2-pyridone-4-carbonitrile core: Source: ChemicalBook & BenchChem Protocols. "General procedure for the synthesis of 2-oxo-1,2-dihydropyridine-4-carbonitrile from 2-amino-4-cyanopyridine."

-

Pyridones in Drug Discovery (Review): Title: "Pyridones in drug discovery: Recent advances" Source:[7][8] Bioorganic & Medicinal Chemistry Letters, 2021.[6][9]

-

C-H Functionalization of Pyridones: Title: "A lesson for site-selective C–H functionalization on 2-pyridones" Source: Chemical Science (RSC), 2019.

-

Multicomponent Synthesis of Pyridone Carbonitriles: Title: "One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile" Source: PubMed / NIH.

-

Compound Data & Safety: Source: PubChem CID 10606782.[5]

Sources

- 1. L17148.03 [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Cyano-4-methyl-2-pyridone | 93271-59-1 [sigmaaldrich.com]

- 5. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

Application Notes & Protocols: The Utility of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile in Modern Medicinal Chemistry

Foreword: Unlocking the Potential of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and rigid, planar structure make it an ideal platform for designing molecules that can effectively interact with biological targets. Within this class, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile stands out as a particularly versatile building block. The N-methylation prevents tautomerization to the corresponding 2-hydroxypyridine, locking the molecule in the pyridone form, which can be crucial for consistent biological interactions.[4] The 4-carbonitrile group is not merely a substituent; it is a powerful synthetic handle, offering a gateway to a multitude of chemical transformations for library development and lead optimization.

This guide provides an in-depth exploration of this scaffold, moving from its synthesis to its strategic application in drug discovery programs. The protocols herein are presented not as mere recipes, but as validated starting points, complete with the underlying chemical logic to empower researchers to adapt and innovate.

Part 1: Synthesis of the Core Structure

The construction of the substituted 2-pyridone ring is often achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single pot.[5][6][7] These reactions are fundamental to rapidly generating molecular diversity.

Conceptual Workflow for 2-Pyridone Synthesis

The synthesis typically involves the condensation of a β-ketoester or a related active methylene compound with a source of ammonia or an amine, followed by cyclization. For cyanopyridones, malononitrile or cyanoacetamide are common and effective starting materials.[6][7][8]

Caption: General workflow for multicomponent synthesis of 2-pyridone scaffolds.

Protocol 1: Representative Synthesis of a 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from established one-pot procedures for generating highly substituted cyanopyridones, which are direct precursors or analogues to the target scaffold.[3][7]

Rationale: This method leverages a domino Knoevenagel condensation/Michael addition/cyclization sequence. Ammonium acetate serves as both the catalyst and the nitrogen source for the pyridone ring.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Acetophenone derivative (e.g., Acetophenone, 1.0 eq)

-

Ethyl Cyanoacetate (1.0 eq)

-

Ammonium Acetate (8.0 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 eq), acetophenone derivative (1.0 eq), ethyl cyanoacetate (1.0 eq), and a significant excess of ammonium acetate (8.0 eq).

-

Solvent Addition: Add absolute ethanol (20-30 mL).

-

Reflux: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically showing the consumption of the starting aldehyde. The reaction is generally complete within 4-6 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate usually forms. If not, slowly pour the mixture into ice-cold water (100 mL) while stirring.

-

Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile.

To obtain the N-methylated target, a subsequent N-alkylation step using a methylating agent (e.g., methyl iodide, dimethyl sulfate) under basic conditions would be performed on the synthesized pyridone.

Part 2: Strategic Derivatization of the Scaffold

The true power of this compound lies in the synthetic versatility of its nitrile group. This functional group is a linchpin for introducing diverse pharmacophores and modulating physicochemical properties.

Caption: Key synthetic transformations of the 4-carbonitrile group.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

Rationale: Converting the nitrile to a carboxylic acid introduces a key acidic functional group, capable of forming strong ionic and hydrogen bond interactions with protein targets. This is a classic transformation in medicinal chemistry for improving solubility and engaging with basic residues like lysine or arginine in an active site.

Materials:

-

This compound (1.0 eq)

-

Sulfuric Acid (60-70% aqueous solution)

-

Deionized Water

-

Sodium Hydroxide solution (for pH adjustment)

-

Hydrochloric Acid solution (for precipitation)

Procedure:

-

Reaction Setup: In a flask equipped for reflux, suspend the starting nitrile (1.0 eq) in a 60% aqueous solution of sulfuric acid.

-

Heating: Heat the mixture to 100-120 °C. The suspension should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of approximately 6-7. Then, carefully acidify the solution with 2M hydrochloric acid until the pH is ~2-3 to precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Protocol 3: Conversion of Nitrile to a Tetrazole Bioisostere

Rationale: The tetrazole group is a well-established bioisostere for the carboxylic acid group. It maintains an acidic proton (pKa ≈ 4.5-5.0) but offers a larger, more lipophilic scaffold that can improve metabolic stability and cell permeability compared to the corresponding carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

Ammonium Chloride (NH₄Cl, 1.5 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

Safety First: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

-

Reaction Setup: To a solution of the starting nitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Carefully acidify with dilute HCl (e.g., 2M) to pH ~2. This step must be done slowly in a fume hood to safely quench any residual azide.

-

Extraction: Pour the acidified mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired tetrazole derivative.

Part 3: Medicinal Chemistry Applications & Biological Activity

The 2-oxo-dihydropyridine-carbonitrile scaffold has been successfully employed to develop inhibitors for a range of biological targets, particularly in oncology and inflammatory diseases.

Anticancer and Kinase Inhibition

A significant body of research highlights the utility of this scaffold in developing kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

-

p38α MAP Kinase: Substituted 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory cytokine production.[7] Several compounds from this class exhibited IC₅₀ values as low as 0.07 µM.[7]

-

Pim-1 Kinase: Molecular docking studies have shown that the carbonyl oxygen and NH moiety of the 2-pyridone ring can form critical hydrogen bonds with hinge region residues (like Lys67) of Pim-1 kinase, an important target in prostate cancer and leukemia.[5]

-

General Antiproliferative Activity: Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including lung (NCIH460), colon (RKOP 27), cervical (HeLa), and melanoma (SKMEL 28).[2][3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[5]

Summary of Reported Biological Activities

| Compound Class/Scaffold | Biological Target / Activity | Potency (IC₅₀ / Activity) | Reference |

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | p38α MAP Kinase Inhibition | As low as 0.07 µM | [7] |

| Pyrano[3,2-c]pyridones | Anticancer (Jurkat, HeLa cells) | 0.33 - 0.58 µM (most potent) | [5] |

| 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-dihydropyridine-3-carbonitriles | Anticancer (NCIH 460, RKOP 27) | 16 - 25 nM (most potent) | [3] |

| General Cyanopyridines | Anti-inflammatory, Analgesic, Antihypertensive | Varied | [2][3] |

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key SAR trends that can guide future drug design efforts.

Sources

- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile Pharmacophore in Modern Drug Design

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is an ongoing endeavor in pharmaceutical research. Central to this pursuit is the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a versatile platform for drug design. The 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile core represents one such pharmacophore of growing significance. Its unique electronic and steric properties, conferred by the lactam moiety, the electron-withdrawing nitrile group, and the N-methylation, make it a compelling starting point for the development of potent and selective modulators of various physiological pathways.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the this compound pharmacophore. We will delve into its synthesis, key biological applications, and detailed protocols for its evaluation, underpinned by a rationale-driven approach to experimental design.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of the this compound scaffold can be achieved through several strategic routes, often building upon established pyridone synthesis methodologies. A representative synthetic approach is outlined below, drawing from principles of heterocyclic chemistry.

A plausible and efficient method involves the construction of the 2-pyridone ring followed by N-methylation and introduction of the 4-cyano group. One such strategy begins with the versatile starting material, 4-picoline.

Representative Synthetic Protocol

Step 1: Ammoxidation of 4-Picoline to 4-Cyanopyridine